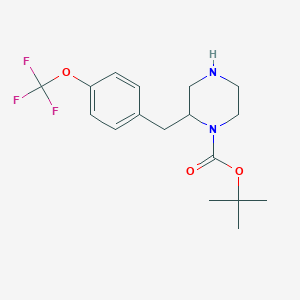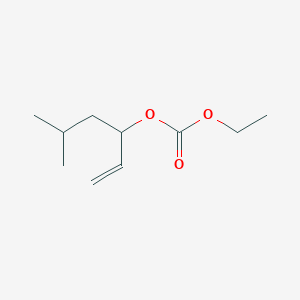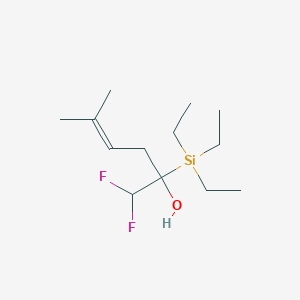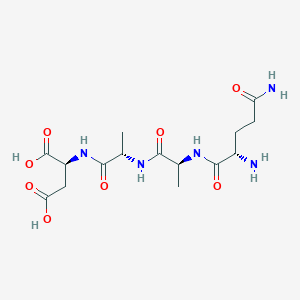![molecular formula C9H11NO4 B12602763 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes hydroxyamino and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones . The reaction conditions often include heating in basic media, such as pyridine, or using microwave irradiation to enhance the efficiency of the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved often include oxidation-reduction reactions facilitated by flavin-dependent enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one: Similar in structure but differs in the ring system.
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Contains a hydroxyimino group and an oxazole ring.
Uniqueness
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is unique due to its combination of hydroxyamino and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
6-[(E)-hydroxyiminomethyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-10-12)8(11)9(7)14-2/h3-5,11-12H,1-2H3/b10-5+ |
Clave InChI |
QINSZVGYJIMLJX-BJMVGYQFSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=N/O)O)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=NO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)


![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)




![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

methanone](/img/structure/B12602771.png)

